molecular formula C5H13N3 B1415134 1,4-Diazepan-6-amine CAS No. 902798-16-7

1,4-Diazepan-6-amine

Cat. No.: B1415134
CAS No.: 902798-16-7
M. Wt: 115.18 g/mol
InChI Key: RVBVQBYYWQSUAB-UHFFFAOYSA-N
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Description

1,4-Diazepan-6-amine is a heterocyclic compound featuring a seven-membered ring with two nitrogen atoms at positions 1 and 4, and an amine group at position 6

Safety and Hazards

1,4-Diazepan-6-amine should be stored in a dark place, under an inert atmosphere, at room temperature . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

With radiolabeled tri-alkoxysalicyl-1,4-diazepan-6-amine (TAoS-DAZA) tracers, imaging of liver perfusion and hepatobiliary function is possible in a single examination . This could be a supplemental method for liver tumor characterization in difficult cases . Furthermore, an enzymatic intramolecular asymmetric reductive amination has been developed for the synthesis of chiral 1,4-diazepanes . This study offers an effective method for the construction of chiral 1,4-diazepanes of pharmaceutical importance via imine reductase-catalyzed intramolecular reductive amination of the corresponding aminoketones .

Biochemical Analysis

Biochemical Properties

1,4-Diazepan-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it can be alkylated with 2-hydroxybenzyl pendant arms, forming hexadentate chelators suitable for coordination of radiometals like gallium-68 . These interactions are crucial for its application in radiopharmaceuticals and imaging agents.

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its derivatives have been used in positron emission tomography (PET) imaging, showing high uptake in the liver and subsequent biliary excretion . This indicates its potential impact on liver cells and related metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can undergo reductive amination, forming stable complexes with aldehydes and ketones . These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that its derivatives remain stable in phosphate-buffered saline (PBS) and human serum for several hours . Long-term effects on cellular function have been observed, particularly in in vitro and in vivo studies involving radiopharmaceutical applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For instance, its derivatives used in PET imaging have shown high uptake in the liver at specific dosages . Threshold effects and toxicity levels need to be carefully evaluated in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Its role in forming hexadentate chelators with radiometals highlights its involvement in metal ion metabolism . These interactions are essential for its application in radiopharmaceuticals and diagnostic imaging.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Its derivatives have shown high liver uptake and biliary excretion in PET imaging studies . These findings suggest that it is efficiently transported to and accumulated in liver cells, making it a potential candidate for liver-targeted therapies.

Chemical Reactions Analysis

1,4-Diazepan-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1,4-Diazepan-6-amine can be compared with other similar compounds such as:

Uniqueness: this compound’s unique structure, featuring both a diazepane ring and an amine group, provides it with distinct reactivity and versatility in various chemical and biological applications.

Conclusion

This compound is a compound of significant interest due to its unique chemical structure and wide range of applications. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in fields such as chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1,4-diazepan-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3/c6-5-3-7-1-2-8-4-5/h5,7-8H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBVQBYYWQSUAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(CN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60653031
Record name 1,4-Diazepan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

902798-16-7
Record name 1,4-Diazepan-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60653031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diazepan-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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